2-Cyano-4-(3-hydroxyphenyl)phenol
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Overview
Description
2-Cyano-4-(3-hydroxyphenyl)phenol is an organic compound that belongs to the class of substituted phenols These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3-hydroxyphenyl)phenol can be achieved through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification .
Industrial Production Methods
Industrial production methods for substituted phenols, including this compound, often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, allowing for the production of significant quantities of the compound with high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, mCPBA (meta-chloroperoxybenzoic acid), and oxone.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various substituted phenols .
Scientific Research Applications
2-Cyano-4-(3-hydroxyphenyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the cyano group can undergo metabolic transformations. These interactions and transformations can lead to various biological effects, such as antimicrobial and antioxidant activities .
Comparison with Similar Compounds
2-Cyano-4-(3-hydroxyphenyl)phenol can be compared with other similar compounds, such as:
- **2
Properties
IUPAC Name |
2-hydroxy-5-(3-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-11-6-10(4-5-13(11)16)9-2-1-3-12(15)7-9/h1-7,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTISFASLPZFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684623 |
Source
|
Record name | 3',4-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-86-8 |
Source
|
Record name | 3',4-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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